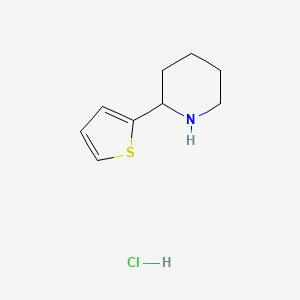

2-(Thiophen-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

2-thiophen-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPBHGZVQUQNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187173-82-5 | |

| Record name | 2-(thiophen-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)piperidine hydrochloride typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where thiophene is substituted with piperidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: Both the thiophene and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₄ClNS

- Molecular Weight : 203.74 g/mol

- CAS Number : 1187173-82-5

The compound features a piperidine ring linked to a thiophene moiety, which contributes to its unique chemical properties. The presence of these functional groups enables diverse interactions with biological targets and facilitates its use as a building block in synthetic chemistry.

Medicinal Chemistry

2-(Thiophen-2-yl)piperidine hydrochloride is being investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various conditions, especially neurological disorders. Its mechanism of action involves interactions with neurotransmitter receptors, primarily the serotonergic 5-HT1A receptor, which is crucial for treating central nervous system disorders .

The compound exhibits several biological activities:

- Antimicrobial Properties : In vitro studies indicate that it has significant antibacterial effects against various strains, suggesting its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects : Research has shown that it can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer progression. Derivatives of this compound demonstrated low micromolar IC50 values in inhibiting mPGES-1, highlighting its potential for developing anti-inflammatory therapeutics.

- Anticancer Activity : Several studies have identified the compound as a lead structure for anticancer drug development. It has shown selective cytotoxicity against cancer cell lines, inducing apoptosis and cell cycle arrest.

Inhibition of mPGES-1

A pivotal study demonstrated that derivatives based on 2-(thiophen-2-yl)acetic acid selectively inhibited mPGES-1, showcasing promise in reducing inflammation-related disorders.

Anticancer Screening

In vitro assays indicated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, suggesting potential for further development as anticancer agents. The structural features of the compound facilitate interactions with key cellular pathways implicated in cancer progression.

Antimicrobial Evaluation

Various derivatives were tested against both Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity. This research underscores the compound's potential as a new class of antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can act as a pharmacophore, interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring can modulate the electronic properties of the compound, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(Thiophen-2-yl)piperidine hydrochloride with structurally related piperidine derivatives:

Key Observations :

- Electronic Effects : The thiophene group in 2-(Thiophen-2-yl)piperidine HCl enhances π-π stacking interactions compared to purely aliphatic substituents (e.g., ethoxybenzyl in ). This property is critical for receptor binding in CNS-targeted drugs .

- Solubility : The hydrochloride salt improves aqueous solubility, a common feature in these derivatives to enhance bioavailability .

Biological Activity

Overview

2-(Thiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNS and a molecular weight of 203.74 g/mol. It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₄ClNS

- Molecular Weight : 203.74 g/mol

- CAS Number : 1187173-82-5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammation and cancer progression. In a study, derivatives of 2-(thiophen-2-yl)acetic acid were shown to inhibit mPGES-1 with low micromolar IC50 values, highlighting the potential of thiophene derivatives in developing anti-inflammatory therapeutics .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been identified as a lead compound for the development of inhibitors targeting cancer-related pathways. For instance, compounds derived from this structure have demonstrated selective inhibitory effects on cancer cell lines, inducing cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to its structural features:

- Piperidine Ring : Acts as a pharmacophore that can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

- Thiophene Ring : Modulates electronic properties, influencing binding affinity and selectivity towards target enzymes or receptors.

Comparative Analysis with Similar Compounds

A comparison with other thiophene-based compounds reveals unique properties:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-(Thiophen-3-yl)piperidine hydrochloride | Antimicrobial | Similar structure with different activity |

| 2-(Furan-2-yl)piperidine hydrochloride | Anticancer | Different electronic properties |

| 2-(Pyridin-2-yl)piperidine hydrochloride | Neuroprotective | Varying interactions due to nitrogen |

Case Studies

- Inhibition of mPGES-1 : A study identified derivatives based on 2-(thiophen-2-yl)acetic acid that selectively inhibited mPGES-1, showing promise in reducing inflammation-related disorders .

- Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, indicating potential for further development as anticancer agents .

- Antimicrobial Evaluation : Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum antimicrobial activity .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Thiophen-2-yl)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions between thiophene derivatives and piperidine precursors. Optimization involves:

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions in sensitive steps, while higher temperatures (80–120°C) accelerate coupling reactions.

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency in Suzuki or Buchwald-Hartwig reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while non-polar solvents (toluene) stabilize intermediates.

Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Advanced Synthesis

Q. Q2. How can researchers address low yields in the final step of synthesizing this compound?

Methodological Answer: Low yields often stem from competing side reactions or unstable intermediates. Mitigation strategies include:

- Intermediate Stabilization: Introduce protecting groups (e.g., Boc for amines) to prevent undesired cyclization or oxidation.

- Scavenger Use: Add molecular sieves or silica gel to absorb byproducts like HCl during acid-catalyzed steps.

- Stepwise Purification: Isolate intermediates via recrystallization or flash chromatography before proceeding to the final step.

Characterize side products using LC-MS or GC-MS to identify reaction bottlenecks .

Basic Biological Application

Q. Q3. How is this compound utilized in enzyme inhibition studies?

Methodological Answer: The compound serves as a ligand or competitive inhibitor in enzymatic assays. Key steps include:

- Kinetic Assays: Use spectrophotometric methods to measure substrate conversion rates (e.g., NADH depletion at 340 nm).

- IC₅₀ Determination: Pre-incubate the enzyme with varying inhibitor concentrations (1 nM–10 µM) and fit data to a sigmoidal dose-response curve.

- Buffer Optimization: Maintain pH 7.4 with Tris-HCl or PBS and include cofactors (e.g., Mg²⁺) to stabilize enzyme activity .

Advanced Biological Application

Q. Q4. What experimental design considerations are critical for assessing the receptor binding affinity of this compound?

Methodological Answer:

- Technique Selection: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides real-time binding kinetics (ka, kd) and thermodynamic parameters (ΔH, ΔS).

- Concentration Range: Use 0.1–10× the expected Kd to capture saturation and avoid nonspecific binding.

- Negative Controls: Include unmodified receptors or scramble analogs to validate specificity.

- Data Normalization: Subtract baseline signals from reference flow cells in SPR to account for bulk solvent effects .

Basic Safety & Handling

Q. Q5. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at -20°C with desiccants to prevent hydrolysis.

- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and collect using absorbent materials (e.g., vermiculite) .

Advanced Safety & Stability

Q. Q6. How can researchers identify and mitigate hazardous decomposition products of this compound under varying conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (60°C), UV light, or humid environments (85% RH) for 48–72 hours.

- Analytical Profiling: Use HPLC-MS or GC-MS to detect degradation products (e.g., thiophene oxidation to sulfoxides).

- Computational Prediction: Apply tools like EPI Suite to estimate persistence and toxicity of byproducts.

- Mitigation: Add antioxidants (e.g., BHT) or store under inert atmospheres (N₂) to suppress oxidative pathways .

Basic Analytical Characterization

Q. Q7. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; use acetonitrile/water (0.1% TFA) gradients.

- NMR: ¹H NMR in DMSO-d6 (δ 1.5–2.5 ppm for piperidine protons; δ 6.8–7.2 ppm for thiophene). Integrate peaks to quantify impurities <1%.

- Elemental Analysis: Verify Cl⁻ content matches theoretical values (e.g., 14.2% for C₉H₁₂ClNS) .

Advanced Analytical Challenges

Q. Q8. How can researchers resolve overlapping signals in the NMR spectrum of this compound?

Methodological Answer:

- 2D NMR: COSY identifies scalar couplings between adjacent protons; HSQC correlates ¹H and ¹³C shifts to assign quaternary carbons.

- Solvent Effects: Switch to D₂O or CDCl₃ to shift exchangeable protons (e.g., NH).

- Variable Temperature NMR: Heat samples to 50°C to reduce signal broadening from slow conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.